molecular formula C7H14ClF2N B2489798 (2,2-Difluorocyclohexyl)methanamine hydrochloride CAS No. 1780923-10-5

(2,2-Difluorocyclohexyl)methanamine hydrochloride

Cat. No. B2489798
CAS RN: 1780923-10-5
M. Wt: 185.64
InChI Key: CKYLHKNEFAMPOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclic amines typically involves complex reactions, including rearrangements and deaminative processes. For instance, the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-aminocyclohexanone hydrochloride demonstrates the intricate steps involved in manipulating cyclohexylamine structures (Nakai, Furukawa, & Ōae, 1969). Although the direct synthesis of (2,2-Difluorocyclohexyl)methanamine hydrochloride isn't explicitly detailed, analogous procedures indicate a multistep synthetic route involving halogenation, amination, and fluorination steps.

Molecular Structure Analysis

The molecular structure of cyclic amines, such as this compound, involves a cyclohexyl backbone with amine functionalities. These structures often exhibit significant conformational stability and stereochemistry due to the cyclohexane ring's inherent preferences for chair conformations. Studies like the synthesis of tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine highlight the importance of stereochemistry in cyclic amine derivatives (Bucci et al., 2018).

Chemical Reactions and Properties

Cyclic amines undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For example, polyfluoro-1,2-epoxy-alkanes and cycloalkanes preparation indicates the reactivity of cyclic structures towards epoxidation and further transformation (Coe, Mott, & Tatlow, 1982). These reactions are fundamental in modifying the chemical and physical properties of the molecule for specific applications.

Scientific Research Applications

  • Chromatography and Complexation : The hydrochloride salts of certain related compounds can be isolated directly from crude amine mixtures through acidification and cation-exchange chromatography. This method is particularly efficient compared to traditional extraction and distillation methods (Geue & Searle, 1983).

  • Catalysis in Chemical Synthesis : Ruthenium(II) complexes containing similar methanamine structures have been shown to be effective catalysts in transfer hydrogenation reactions, demonstrating high conversions and turnover frequencies (Karabuğa et al., 2015).

  • Organic Synthesis : N-substituted derivatives of similar cyclohexylmethanamines have been synthesized, which are noted for their broad spectrum of biological activity (Aghekyan et al., 2013).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes with compounds structurally related to (2,2-Difluorocyclohexyl)methanamine hydrochloride have been used in cellular imaging and shown significant photocytotoxicity in red light, indicating potential applications in medical diagnostics and therapy (Basu et al., 2014).

  • Asymmetric Synthesis : Rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines using compounds related to this compound has been developed, providing access to highly optically active α-aryl 3-indolyl-methanamines (Yang & Xu, 2010).

  • Metal Complexes in Catalysis : Diiron(III) complexes with tridentate 3N ligands similar to (2,2-Difluorocyclohexyl)methanamine have been used as models for methane monooxygenases in catalyzing selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

  • Polymer Science : Zinc(II) complexes bearing camphor-based iminopyridines, which include structures similar to (2,2-Difluorocyclohexyl)methanamine, have been synthesized and shown to be effective pre-catalysts for producing polylactide from rac-lactide (Kwon et al., 2015).

  • Anticancer Activity : Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including (phenyl)methanamine and related structures, have been synthesized and demonstrated notable anticancer activity (Mbugua et al., 2020).

  • Prodrug Carriers : Oxidized cellulose has been examined as a prodrug carrier for amine drugs, with studies including derivatives of cyclohexylamine (Zhu et al., 2001).

Safety and Hazards

The safety information for “(2,2-Difluorocyclohexyl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2,2-difluorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(7)5-10;/h6H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLHKNEFAMPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780923-10-5
Record name (2,2-difluorocyclohexyl)methanamine hydrochloride
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